molecular formula C21H19N3O B1234265 N-(2,3-dimethylphenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide

N-(2,3-dimethylphenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide

Cat. No. B1234265
M. Wt: 329.4 g/mol
InChI Key: NMOFTYLBXGDJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide is a harmala alkaloid.

Scientific Research Applications

Biological Activities and Medicinal Chemistry Applications

  • α-Carbolines, including structures similar to N-(2,3-dimethylphenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide, have been identified as promising scaffolds in medicinal chemistry due to their diverse bioactivities. These compounds have shown potential in antitumor, antimicrobial, anti-Alzheimer's disease, anti-atherosclerosis, and antioxidant activities. Understanding the targets and structure-activity relationships (SARs) of these compounds can aid in the development of novel therapeutic agents (Li et al., 2022).

Organic Synthesis and Chemical Properties

  • Research on indole synthesis, which is closely related to the structure of N-(2,3-dimethylphenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide, provides a comprehensive framework for the classification of all indole syntheses. This includes methods that are crucial for the preparation of indole-based compounds and can offer insights into novel synthetic pathways for related compounds (Taber & Tirunahari, 2011).

Potential Applications in Drug Development

  • The heterocyclic N-oxide motif, which can be related to the chemical structure of interest, has shown significant importance in organic synthesis, catalysis, and drug applications. These compounds have been involved in the formation of metal complexes, design of catalysts, asymmetric catalysis and synthesis, and have shown potent biological activities including anticancer, antibacterial, and anti-inflammatory effects. Such insights are valuable for the development of new drugs and therapeutic agents (Li et al., 2019).

properties

Product Name

N-(2,3-dimethylphenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C21H19N3O/c1-12-7-6-10-17(13(12)2)24-21(25)19-11-16-15-8-4-5-9-18(15)23-20(16)14(3)22-19/h4-11,23H,1-3H3,(H,24,25)

InChI Key

NMOFTYLBXGDJGZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NC(=C3C(=C2)C4=CC=CC=C4N3)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NC(=C3C(=C2)C4=CC=CC=C4N3)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dimethylphenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide

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